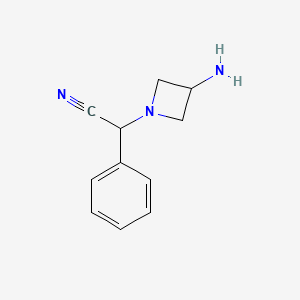
1,3-Dilauroyl-glycero-2-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dilauroyl-glycero-2-phosphocholine is a phospholipid compound with the chemical formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a derivative of phosphatidylcholine, which is a major component of cell membranes. This compound is characterized by the presence of two lauric acid (dodecanoic acid) chains esterified to the glycerol backbone at positions 1 and 3, and a phosphocholine group at position 2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves the following steps :
Esterification: Glycerol is esterified with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 1,3-dilauroyl-glycerol.
Phosphorylation: The 1,3-dilauroyl-glycerol is then reacted with phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1,3-dilauroyl-glycero-2-phosphocholine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dilauroyl-glycero-2-phosphocholine can undergo various chemical reactions, including:
Oxidation: The lauric acid chains can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Glycerol, lauric acid, and phosphocholine.
Oxidation: Oxidized lauric acid derivatives.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dilauroyl-glycero-2-phosphocholine has several scientific research applications:
Mécanisme D'action
1,3-Dilauroyl-glycero-2-phosphocholine exerts its effects primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability . It can also act as a signaling molecule, interacting with specific receptors and enzymes involved in cellular processes . The molecular targets and pathways involved include:
Membrane receptors: Binding to and activating specific membrane receptors.
Enzymes: Modulating the activity of enzymes involved in lipid metabolism and signaling.
Comparaison Avec Des Composés Similaires
1,3-Dilauroyl-glycero-2-phosphocholine can be compared with other similar phospholipids, such as:
1,2-Dilauroyl-glycero-3-phosphocholine: Similar structure but with the lauric acid chains at positions 1 and 2.
1,2-Dimyristoyl-glycero-3-phosphocholine: Contains myristic acid (tetradecanoic acid) chains instead of lauric acid.
1,2-Dipalmitoyl-glycero-3-phosphocholine: Contains palmitic acid (hexadecanoic acid) chains.
The uniqueness of this compound lies in its specific esterification pattern and the resulting effects on membrane properties and interactions .
Propriétés
Formule moléculaire |
C32H64NO8P |
|---|---|
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
1,3-di(dodecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(41-42(36,37)40-27-26-33(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 |
Clé InChI |
HPGVIHIPVAZADP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



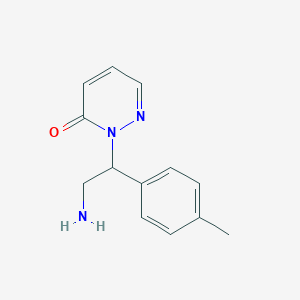

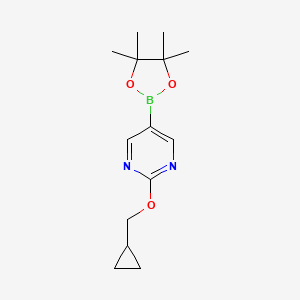
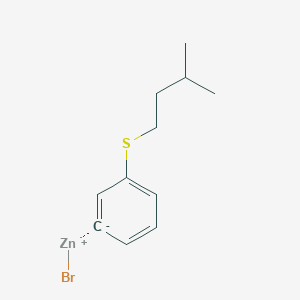


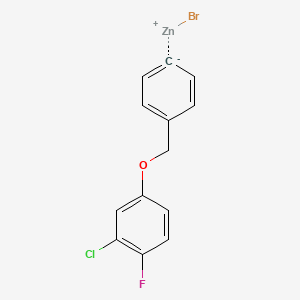
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
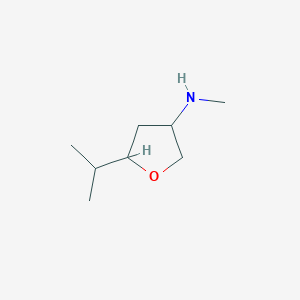
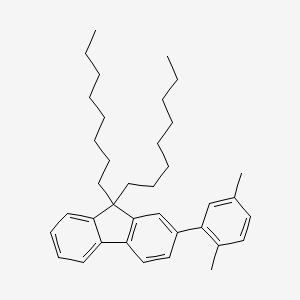
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
